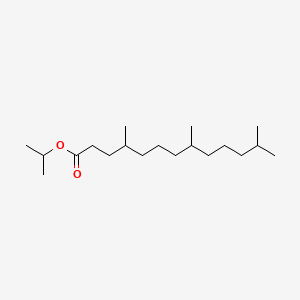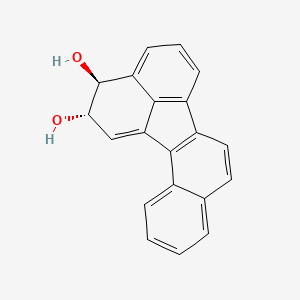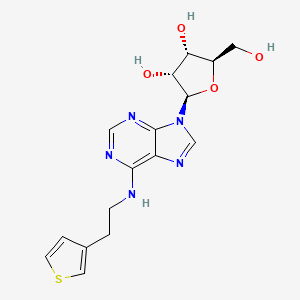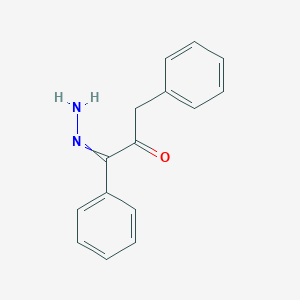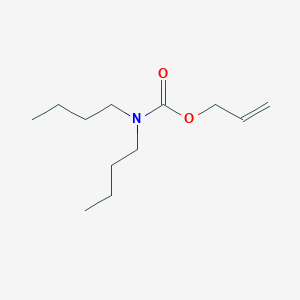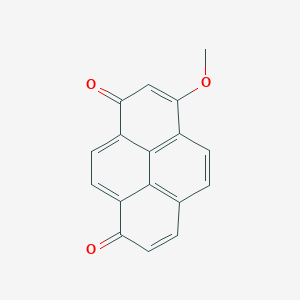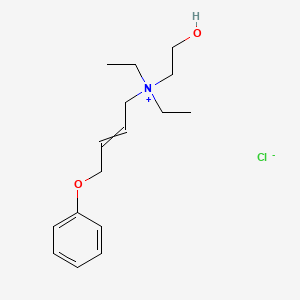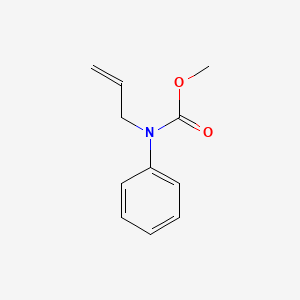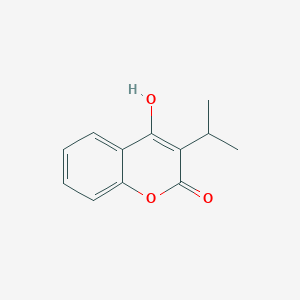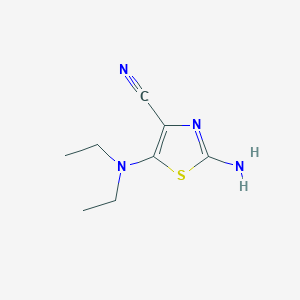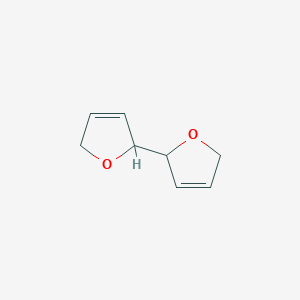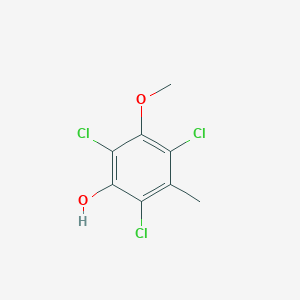
2,4,6-Trichloro-3-methoxy-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichloro-3-methoxy-5-methylphenol is an organic compound with the molecular formula C8H7Cl3O2. It is a derivative of phenol, characterized by the presence of three chlorine atoms, a methoxy group, and a methyl group attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and preservatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-3-methoxy-5-methylphenol typically involves the chlorination of 3-methoxy-5-methylphenol. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but is optimized for large-scale production with enhanced safety measures and waste management protocols.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trichloro-3-methoxy-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated phenols.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Formation of trichloroquinone derivatives.
Reduction: Formation of dichloro or monochloro phenols.
Substitution: Formation of substituted phenols with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichloro-3-methoxy-5-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its antimicrobial properties and effects on microbial growth.
Medicine: Investigated for potential use in antiseptics and disinfectants.
Industry: Utilized in the formulation of preservatives for various products, including cosmetics and pharmaceuticals.
Wirkmechanismus
The antimicrobial activity of 2,4,6-Trichloro-3-methoxy-5-methylphenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, leading to cell death. It also inhibits key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichlorophenol: Lacks the methoxy and methyl groups, making it less hydrophobic.
3-Methoxy-5-methylphenol: Lacks the chlorine atoms, resulting in lower antimicrobial activity.
2,4-Dichloro-6-methoxyphenol: Contains fewer chlorine atoms, affecting its reactivity and antimicrobial properties.
Uniqueness
2,4,6-Trichloro-3-methoxy-5-methylphenol is unique due to the combination of chlorine, methoxy, and methyl groups, which enhance its antimicrobial activity and make it more effective in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
110605-31-7 |
|---|---|
Molekularformel |
C8H7Cl3O2 |
Molekulargewicht |
241.5 g/mol |
IUPAC-Name |
2,4,6-trichloro-3-methoxy-5-methylphenol |
InChI |
InChI=1S/C8H7Cl3O2/c1-3-4(9)7(12)6(11)8(13-2)5(3)10/h12H,1-2H3 |
InChI-Schlüssel |
RAJAPXXMSSDPFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Cl)OC)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


